![molecular formula C23H24BrN5O B3008306 1-(5-(1H-benzo[d]imidazol-2-yl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(piperidin-1-yl)ethanone CAS No. 314034-39-4](/img/structure/B3008306.png)
1-(5-(1H-benzo[d]imidazol-2-yl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(piperidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- Bromination of a suitable phenyl precursor using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Construction of the Dihydropyrazole Ring:
- Cyclization reaction involving a hydrazine derivative and an α,β-unsaturated carbonyl compound.
Attachment of the Piperidine Ring:
- Nucleophilic substitution reaction where a piperidine derivative is introduced to the ethanone moiety.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(1H-benzo[d]imidazol-2-yl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(piperidin-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route may include:
-
Formation of the Benzimidazole Core:
- Starting with o-phenylenediamine and an appropriate carboxylic acid or its derivative under acidic conditions to form the benzimidazole ring.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(5-(1H-benzo[d]imidazol-2-yl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(piperidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert carbonyl groups to alcohols.
Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products:
Oxidation: Formation of benzimidazole derivatives with oxidized side chains.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability under various chemical conditions.
Biology:
- Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.
Medicine:
- Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry:
- Potential applications in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 1-(5-(1H-benzo[d]imidazol-2-yl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(piperidin-1-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The benzimidazole moiety is known to intercalate with DNA, while the bromophenyl and piperidine groups may enhance binding affinity and specificity.
Comparaison Avec Des Composés Similaires
1-(5-(1H-benzimidazol-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-(piperidin-1-yl)ethanone: Lacks the bromine substituent, which may affect its reactivity and biological activity.
1-(5-(1H-benzimidazol-2-yl)-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(piperidin-1-yl)ethanone: Contains a chlorine atom instead of bromine, potentially altering its chemical and biological properties.
Uniqueness: The presence of the bromophenyl group in 1-(5-(1H-benzo[d]imidazol-2-yl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(piperidin-1-yl)ethanone may confer unique reactivity and biological activity compared to its analogs. Bromine atoms can participate in halogen bonding, which can enhance molecular interactions in biological systems.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Activité Biologique
The compound 1-(5-(1H-benzo[d]imidazol-2-yl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(piperidin-1-yl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be broken down into several key components:
- Benzo[d]imidazole moiety : Known for its role in various biological activities.
- Pyrazole ring : Associated with anticancer properties.
- Piperidine group : Often linked to enhanced pharmacological effects.
Anticancer Properties
Recent studies have indicated that compounds featuring the benzo[d]imidazole and pyrazole scaffolds exhibit significant anticancer activity. The compound has been evaluated for its efficacy against various cancer cell lines:
- In vitro studies : Showed that the compound inhibited cell proliferation in breast cancer (MDA-MB-231) and liver cancer (HepG2) cells with IC50 values indicating potent activity .
The proposed mechanism of action involves the inhibition of key signaling pathways associated with cancer progression:
- Bromodomain and Extra-Terminal (BET) Inhibition : The compound acts as a BET inhibitor, disrupting the interaction between acetylated histones and BET proteins, which are crucial for the transcriptional activation of oncogenes .
- Apoptosis Induction : Treatment with this compound has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial effects against various bacterial strains:
- Activity against Gram-positive and Gram-negative bacteria : The minimum inhibitory concentration (MIC) values indicate significant antibacterial activity comparable to standard antibiotics.
Bacterial Strain | MIC (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 25 | |
Escherichia coli | 50 | |
Pseudomonas aeruginosa | 50 |
Case Studies
A series of case studies have highlighted the effectiveness of this compound in preclinical models:
- Study on Breast Cancer Models : In a study involving MDA-MB-231 xenograft models, treatment with the compound resulted in a significant reduction in tumor size compared to controls, demonstrating its potential as an effective therapeutic agent .
- Synergistic Effects : Combination therapy with conventional chemotherapeutics showed enhanced efficacy when paired with this compound, suggesting a synergistic effect that warrants further investigation .
Applications De Recherche Scientifique
Antimicrobial Activity
Research indicates that derivatives of benzimidazole and pyrazole are effective against various bacterial and fungal strains. For instance:
- A study synthesized several benzimidazole-pyrazole compounds that demonstrated significant antimicrobial activity against E. coli, P. aeruginosa, and S. aureus. The best-performing compounds had minimum inhibitory concentrations (MICs) as low as 25 μg/mL against these pathogens .
- Another investigation highlighted the effectiveness of related compounds against Candida albicans and Aspergillus niger, suggesting a broad-spectrum antifungal potential .
Antiviral Properties
Benzimidazole derivatives have been explored for their antiviral properties, particularly in the context of emerging viral infections:
- Research has indicated that certain benzimidazole-pyrazole compounds exhibit antiviral activity against viruses such as the human cytomegalovirus (HCMV). These compounds act by inhibiting viral replication mechanisms .
Anticancer Potential
The anticancer properties of benzimidazole derivatives are well-documented:
- Studies have shown that compounds with benzimidazole structures can induce apoptosis in cancer cells and inhibit tumor growth in various cancer models. The mechanism often involves the modulation of cell signaling pathways associated with cell proliferation and survival .
Case Study 1: Antimicrobial Efficacy
A series of experiments evaluated the antimicrobial efficacy of synthesized benzimidazole-pyrazole derivatives against multiple bacterial strains. The results demonstrated that specific modifications to the structure significantly enhanced antibacterial activity, with some compounds outperforming standard antibiotics like ciprofloxacin .
Case Study 2: Antiviral Activity Against HCMV
In vitro studies assessed the antiviral effects of a new class of benzimidazole derivatives against HCMV. The findings revealed that these compounds effectively reduced viral load in infected cells, showcasing their potential as therapeutic agents in viral infections .
Future Directions in Research
The ongoing research into the applications of this compound suggests several promising avenues:
- Optimization of Structure : Further chemical modifications could enhance potency and selectivity against specific pathogens or cancer types.
- Combination Therapies : Investigating the synergistic effects of this compound with existing drugs may improve treatment outcomes for infections and cancers.
Propriétés
IUPAC Name |
1-[3-(1H-benzimidazol-2-yl)-5-(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-2-piperidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24BrN5O/c24-17-10-8-16(9-11-17)20-14-21(23-25-18-6-2-3-7-19(18)26-23)29(27-20)22(30)15-28-12-4-1-5-13-28/h2-3,6-11,21H,1,4-5,12-15H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIVQCRLVWMQJAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(=O)N2C(CC(=N2)C3=CC=C(C=C3)Br)C4=NC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24BrN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.